3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one 3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9976551
InChI: InChI=1S/C20H21N5O2/c26-19(24-14-12-23(13-15-24)16-6-2-1-3-7-16)10-11-25-20(27)17-8-4-5-9-18(17)21-22-25/h1-9H,10-15H2
SMILES:
Molecular Formula: C20H21N5O2
Molecular Weight: 363.4 g/mol

3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one

CAS No.:

VCID: VC9976551

Molecular Formula: C20H21N5O2

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one -

Description

The compound 3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one is a synthetic organic molecule belonging to the class of benzotriazinones. Its structure combines a benzotriazinone core with a functionalized side chain containing a phenylpiperazine moiety. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features that may interact with biological targets.

Structural Features

Chemical Formula: C19H21N5O2
Molecular Weight: Approximately 351.41 g/mol

The compound consists of:

  • A benzotriazinone ring system, which is a tricyclic heterocycle.

  • A propyl linker with a ketone group (-C=O).

  • A terminal phenylpiperazine group, which contributes to its pharmacophoric properties.

Synthesis

The synthesis of 3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one typically involves:

  • Formation of the Benzotriazinone Core: This is achieved via cyclization reactions involving nitrogen-containing precursors.

  • Attachment of the Propyl Side Chain: The propyl chain is introduced through alkylation reactions.

  • Incorporation of the Phenylpiperazine Group: This step involves nucleophilic substitution or coupling reactions between the intermediate and phenylpiperazine.

Biological Relevance

The compound's structural components suggest potential biological activities:

  • Phenylpiperazine Moiety: Known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine receptors.

  • Benzotriazinone Core: Commonly associated with anti-inflammatory and antimicrobial properties.

Potential Mechanisms of Action

The compound likely interacts with biological targets through:

  • Hydrogen Bonding: The carbonyl group (-C=O) and nitrogen atoms in the triazine ring can form hydrogen bonds with enzyme active sites.

  • π-π Interactions: The phenyl group may engage in stacking interactions with aromatic residues in proteins.

  • Electrostatic Interactions: The nitrogen atoms in the piperazine ring may interact with negatively charged biomolecules.

Challenges and Limitations

While promising, challenges include:

  • Limited Solubility: Aromatic and heterocyclic compounds often face issues with water solubility, affecting bioavailability .

  • Toxicity Concerns: Phenylpiperazine derivatives can exhibit off-target effects due to their interaction with central nervous system receptors.

Research Findings

Property/ActivityObservations
Molecular Docking StudiesPredicted strong binding affinity to COX enzymes .
Antiviral ScreeningModerate activity against CVB-2 and HSV-1 for related derivatives .
Anti-inflammatory AssaysHigh COX-2 selectivity observed in benzotriazinone analogs .
Antimicrobial TestingEffective against bacterial strains; moderate antifungal activity reported .
Product Name 3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one
Molecular Formula C20H21N5O2
Molecular Weight 363.4 g/mol
IUPAC Name 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,2,3-benzotriazin-4-one
Standard InChI InChI=1S/C20H21N5O2/c26-19(24-14-12-23(13-15-24)16-6-2-1-3-7-16)10-11-25-20(27)17-8-4-5-9-18(17)21-22-25/h1-9H,10-15H2
Standard InChIKey WQTXJWWLWUOOHG-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3
PubChem Compound 16421440
Last Modified Aug 22 2023

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363.4122 g/mol